Methyl 4-(4-methoxyphenyl)-3-oxobutanoate

Description

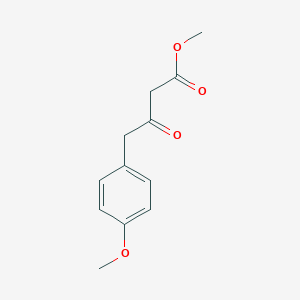

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(4-methoxyphenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-15-11-5-3-9(4-6-11)7-10(13)8-12(14)16-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVAMNPNXYYKUOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650157 | |

| Record name | Methyl 4-(4-methoxyphenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100117-84-8 | |

| Record name | Methyl 4-(4-methoxyphenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 4-(4-methoxyphenyl)-3-oxobutanoate" CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate, a key chemical intermediate. This document consolidates its chemical and physical properties, outlines a general synthetic methodology, and explores its potential, though currently undocumented, role in biological pathways and drug development. All quantitative data is presented in structured tables for clarity.

Chemical Identity and Properties

This compound, identified by the CAS Number 100117-84-8 , is a complex organic molecule with the chemical formula C₁₂H₁₄O₄.[1] It possesses a molecular weight of 222.24 g/mol .[1]

Physical and Chemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 100117-84-8 | [1] |

| Molecular Formula | C₁₂H₁₄O₄ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Computed XLogP3 | 1.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 222.089209 g/mol | PubChem |

| Monoisotopic Mass | 222.089209 g/mol | PubChem |

| Topological Polar Surface Area | 52.6 Ų | PubChem |

| Heavy Atom Count | 16 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 241 | PubChem |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 0 | PubChem |

| Undefined Atom Stereocenter Count | 0 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

| Compound Is Canonicalized | Yes | PubChem |

| Estimated Melting Point | ~63 °C | (Based on Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate) |

| Estimated Boiling Point | ~381.7 ± 32.0 °C | (Based on Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate) |

Note: Some properties are computed and may differ from experimental values.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its structure suggests that it can be synthesized through established organic chemistry reactions. A plausible synthetic route involves the acylation of a suitable methoxyphenylacetyl derivative. General methodologies for the synthesis of similar β-keto esters often employ techniques such as Friedel-Crafts acylation or the reaction of an acid chloride with Meldrum's acid followed by alcoholysis.

General Synthetic Workflow

A potential synthetic pathway is outlined below. This workflow is a generalized representation and would require optimization for specific laboratory conditions.

Caption: A potential synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific published research detailing the biological activity or the direct involvement of this compound in any signaling pathways. However, the presence of the 4-methoxyphenyl moiety is significant, as this functional group is found in a variety of biologically active molecules. Compounds containing a methoxyphenyl group have been investigated for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.

The structural similarity of this compound to other intermediates used in the synthesis of pharmacologically active compounds suggests its potential as a building block in drug discovery. For instance, a related compound, Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate, is utilized in the synthesis of antiproliferative sesquiterpenoids.[2]

Further research is required to elucidate any intrinsic biological effects of this compound and to explore its potential as a precursor for novel therapeutic agents.

Applications in Research and Drug Development

As a β-keto ester, this compound is a versatile intermediate in organic synthesis. The ketone and ester functional groups allow for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules, including heterocyclic compounds and other potential drug candidates. Its utility lies in its ability to participate in reactions such as enolate alkylations, condensations, and cyclizations, which are fundamental in the construction of diverse molecular scaffolds for drug development.

Conclusion

This compound is a chemical intermediate with well-defined physicochemical properties but currently limited documented biological activity. Its primary value for researchers and drug development professionals lies in its potential as a versatile building block for the synthesis of novel, biologically active compounds. Future studies are warranted to explore its own pharmacological profile and to fully exploit its synthetic utility in the creation of new therapeutic agents.

Disclaimer

This document is intended for informational purposes for a scientific audience. The information provided is based on publicly available data and is not exhaustive. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

An In-depth Technical Guide to Methyl 4-(4-methoxyphenyl)-3-oxobutanoate

This technical guide provides a comprehensive overview of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate, a key β-keto ester with potential applications in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

The compound of interest is formally identified by its IUPAC name, This compound .[1] It is also known by various synonyms, including 4-(4-methoxy-phenyl)-3-oxo-butyric acid methyl ester and methyl p-methoxyphenyacetoacetate.[1]

The molecular structure of this compound consists of a butanoate backbone with a methoxy-substituted phenyl group at the 4-position and a ketone at the 3-position.

Caption: 2D Structure of this compound

Physicochemical and Spectral Data

While specific experimental data for this compound is limited in publicly available literature, its key physicochemical properties can be computed.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₄ | PubChem[1] |

| Molecular Weight | 222.24 g/mol | PubChem[1] |

| CAS Number | 100117-84-8 | PubChem[1] |

| XLogP3-AA | 1.5 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed)[2] |

| Rotatable Bond Count | 5 | PubChem (Computed) |

Note: The table above primarily contains computed data due to a lack of experimentally determined values in the cited literature.

Predicted Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-methoxyphenyl group (two doublets in the range of 6.8-7.2 ppm), a singlet for the methoxy group protons (~3.8 ppm), a singlet for the methyl ester protons (~3.7 ppm), and two singlets for the methylene protons adjacent to the carbonyl groups.

-

¹³C NMR: The carbon NMR spectrum would be expected to show signals for the carbonyl carbons of the ketone and ester groups (in the range of 160-210 ppm), aromatic carbons, the methoxy carbon (~55 ppm), the methyl ester carbon (~52 ppm), and the methylene carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups (typically in the region of 1680-1750 cm⁻¹). Aromatic C-H and C-O stretching bands would also be present.

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely reported. However, a plausible and efficient method for its preparation is via a Claisen condensation reaction . This reaction involves the condensation of an ester with an enolizable carbonyl compound in the presence of a strong base to form a β-keto ester.

A likely synthetic route would involve the crossed Claisen condensation of methyl 4-methoxyphenylacetate and methyl acetate using a strong base such as sodium methoxide or sodium hydride.

Proposed Synthesis Protocol via Claisen Condensation

Materials:

-

Methyl 4-methoxyphenylacetate

-

Methyl acetate

-

Sodium methoxide (or sodium hydride)

-

Anhydrous diethyl ether (or tetrahydrofuran)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of sodium methoxide in anhydrous diethyl ether.

-

Addition of Reactants: A mixture of methyl 4-methoxyphenylacetate and methyl acetate is added dropwise to the stirred suspension of the base at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for several hours and then gently refluxed to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to 0°C and quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic.

-

Extraction: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Proposed workflow for the synthesis of the target compound.

Applications in Research and Drug Development

β-Keto esters such as this compound are valuable intermediates in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations, making them useful building blocks for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The methoxyphenyl moiety is a common feature in many biologically active compounds.

References

An In-Depth Technical Guide to the Synthesis of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate, a valuable β-keto ester intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed herein is the crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents relevant quantitative data. The information is intended to equip researchers and professionals in drug development with the necessary knowledge for the successful synthesis and application of this compound.

Introduction

This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its β-keto ester functionality allows for a wide range of subsequent chemical transformations, making it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications. The synthesis of this compound is most effectively achieved through a crossed Claisen condensation reaction.

The Crossed Claisen Condensation Mechanism

The synthesis of this compound proceeds via a crossed Claisen condensation. This reaction involves the condensation of two different esters in the presence of a strong base. For a successful crossed Claisen condensation with a high yield of a single product, one of the esters must be incapable of forming an enolate.

In this specific synthesis, methyl acetate, which possesses α-hydrogens, serves as the enolizable ester. Methyl 4-methoxybenzoate, lacking α-hydrogens, acts as the electrophilic acylating agent. Sodium methoxide is a suitable strong base for this transformation.

The mechanism can be described in the following steps:

-

Enolate Formation: Sodium methoxide abstracts an acidic α-proton from methyl acetate to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The methyl acetate enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of methyl 4-methoxybenzoate, forming a tetrahedral intermediate.

-

Reformation of the Carbonyl Group: The tetrahedral intermediate collapses, eliminating a methoxide ion as a leaving group and forming the β-keto ester.

-

Deprotonation of the β-Keto Ester: The newly formed this compound has acidic protons on the α-carbon situated between the two carbonyl groups. The methoxide ion, a strong base, deprotonates this α-carbon to form a resonance-stabilized enolate. This acid-base reaction is the driving force for the Claisen condensation and necessitates the use of a stoichiometric amount of base.[1][2][3]

-

Protonation: A final work-up with a weak acid neutralizes the enolate to yield the final product, this compound.

Reaction Scheme

Caption: Synthesis of this compound via Crossed Claisen Condensation.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on established methods for crossed Claisen condensations.[1][4][5]

Materials:

-

Methyl acetate

-

Methyl 4-methoxybenzoate

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

-

Base Addition: Sodium methoxide (1.1 equivalents) is suspended in anhydrous diethyl ether or THF in the reaction flask and cooled in an ice bath.

-

Enolate Formation: A solution of methyl acetate (1.0 equivalent) in the anhydrous solvent is added dropwise to the stirred suspension of sodium methoxide. The mixture is stirred at 0°C for 30-60 minutes to allow for the formation of the enolate.

-

Addition of the Electrophile: A solution of methyl 4-methoxybenzoate (1.0 equivalent) in the anhydrous solvent is then added dropwise to the reaction mixture at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base and protonate the product enolate.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate (2 x 50 mL).

-

The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for a crossed Claisen condensation of this type. Actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Reactants | ||

| Methyl acetate | 1.0 eq | [1][4] |

| Methyl 4-methoxybenzoate | 1.0 eq | [1][4] |

| Sodium methoxide | 1.1 eq | [6] |

| Reaction Conditions | ||

| Solvent | Anhydrous Diethyl Ether or THF | |

| Temperature | 0°C to Reflux | |

| Reaction Time | 2-4 hours | |

| Product | ||

| Theoretical Yield | Calculated based on the limiting reagent | |

| Expected Yield | 60-80% |

Logical Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The crossed Claisen condensation provides an efficient and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions and using appropriate starting materials where one ester cannot form an enolate, a high yield of the desired β-keto ester can be achieved. This technical guide provides the fundamental knowledge and a practical experimental framework for the successful synthesis of this important pharmaceutical intermediate. Further optimization of reaction parameters may be necessary to achieve desired yields and purity on a larger scale.

References

- 1. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sodium methoxide - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-(4-methoxyphenyl)-3-oxobutanoate (C₁₂H₁₄O₄, Molar Mass: 222.24 g/mol ). Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of data from closely related compounds and predicted values based on established spectroscopic principles. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from spectral data of analogous structures and established correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | d (J ≈ 8.8 Hz) | 2H | Ar-H (ortho to -OCH₃) |

| ~6.88 | d (J ≈ 8.8 Hz) | 2H | Ar-H (meta to -OCH₃) |

| ~3.80 | s | 3H | Ar-OCH₃ |

| ~3.72 | s | 2H | -CH₂- (alpha to Ar) |

| ~3.45 | s | 2H | -CH₂- (alpha to C=O) |

| ~3.70 | s | 3H | -COOCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~201 | C=O (ketone) |

| ~167 | C=O (ester) |

| ~158 | Ar-C (para, attached to -OCH₃) |

| ~130 | Ar-C (ortho to -OCH₃) |

| ~126 | Ar-C (ipso, attached to -CH₂-) |

| ~114 | Ar-C (meta to -OCH₃) |

| ~55 | Ar-OCH₃ |

| ~52 | -COOCH₃ |

| ~49 | -CH₂- (alpha to C=O) |

| ~45 | -CH₂- (alpha to Ar) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1610, ~1510 | Strong, Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1175 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 222 | [M]⁺ (Molecular Ion) |

| 191 | [M - OCH₃]⁺ |

| 163 | [M - COOCH₃]⁺ |

| 121 | [CH₃OC₆H₄CH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic ketoesters.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling to simplify the spectrum.

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the spectra using the TMS signal (0.00 ppm for ¹H NMR) or the residual solvent peak (77.16 ppm for ¹³C NMR in CDCl₃).[2]

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and cast a film on a salt plate.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure solvent.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities. For GC-MS, use a suitable capillary column (e.g., DB-5).

-

Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Scan a mass range appropriate for the compound, typically from m/z 40 to 400.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the keto-enol tautomerism of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate, a β-keto ester of interest in synthetic and medicinal chemistry. The document details the structural aspects of the tautomeric forms, factors influencing the equilibrium, and methodologies for its characterization. Detailed experimental protocols for the synthesis and analysis using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are provided. Furthermore, this guide presents illustrative quantitative data to demonstrate the impact of solvent polarity on the keto-enol equilibrium. Diagrams of the tautomeric equilibrium and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion of two constitutional isomers: a keto form and an enol form. In the case of β-dicarbonyl compounds like this compound, this equilibrium is particularly significant. The presence of two carbonyl groups enhances the acidity of the α-protons, facilitating the formation of the enol tautomer. The enol form is stabilized by the formation of a conjugated π-system and an intramolecular hydrogen bond, which creates a stable six-membered ring.[1] The position of this equilibrium is highly sensitive to various factors, including the molecular structure, solvent, and temperature.[2]

The keto-enol tautomerism of this compound is depicted below:

Factors Influencing the Tautomeric Equilibrium

The equilibrium between the keto and enol forms of this compound is dynamic and influenced by several key factors:

-

Solvent Polarity: This is one of the most significant factors. Non-polar solvents tend to favor the enol form, as they do not disrupt the intramolecular hydrogen bond that stabilizes the enol tautomer. In contrast, polar protic solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium towards the keto tautomer. Polar aprotic solvents can also stabilize the more polar keto form.[2][3]

-

Temperature: Changes in temperature can shift the equilibrium. The direction of the shift depends on the enthalpy change (ΔH°) of the tautomerization.

-

Substituent Effects: The electronic properties of substituents on the aromatic ring can influence the acidity of the α-protons and the stability of the conjugated system in the enol form. The electron-donating methoxy group (-OCH₃) on the phenyl ring can affect the electron density of the molecule and subtly influence the equilibrium position.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of β-keto esters like this compound is the Claisen condensation.

Materials:

-

Methyl 4-methoxyphenylacetate

-

Methyl acetate

-

Sodium methoxide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Suspend sodium methoxide in anhydrous diethyl ether or THF in the flask.

-

Add a mixture of methyl 4-methoxyphenylacetate and methyl acetate dropwise to the stirred suspension at room temperature.

-

After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Acidify the mixture by slowly adding 1 M hydrochloric acid until the pH is acidic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Analysis of Keto-Enol Tautomerism by ¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful technique for quantifying the ratio of keto and enol tautomers in solution, as the interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.[4][5]

Materials:

-

This compound

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare solutions of this compound in various deuterated solvents of differing polarities (e.g., 5-10 mg of the compound in 0.5-0.7 mL of solvent).

-

Transfer the solutions to NMR tubes.

-

Acquire ¹H NMR spectra for each sample.

-

Identify the characteristic signals for the keto and enol tautomers.

-

Keto form: Look for the singlet corresponding to the methylene protons (α-protons) between the two carbonyl groups.

-

Enol form: Identify the singlet for the vinylic proton and the broad singlet for the enolic hydroxyl proton.

-

-

Integrate the signals corresponding to unique protons of the keto and enol forms. For example, integrate the methylene protons of the keto form and the vinylic proton of the enol form.

-

Calculate the percentage of the enol form using the following equation: % Enol = [Integral(enol) / (Integral(enol) + (Integral(keto)/2))] * 100 (Note: The integral of the keto methylene protons is divided by two as it represents two protons, while the enol vinylic proton is a single proton.)

-

Calculate the equilibrium constant (Keq = [enol]/[keto]).

Analysis of Keto-Enol Tautomerism by UV-Vis Spectroscopy

UV-Vis spectroscopy can also be used to study the keto-enol equilibrium. The enol form, with its extended conjugated system, typically absorbs at a longer wavelength (λmax) compared to the non-conjugated keto form.[1]

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., hexane, ethanol, acetonitrile)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a series of dilute solutions of this compound in different solvents.

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Identify the absorption maxima (λmax) corresponding to the keto and enol forms. The enol form is expected to have a λmax at a longer wavelength due to the π → π* transition of the conjugated system.

-

The relative intensities of these absorption bands can be used to qualitatively assess the shift in equilibrium with solvent polarity. For quantitative analysis, the molar absorptivity of each tautomer at a specific wavelength would be required, which can be challenging to determine directly.

Quantitative Data and Interpretation

Due to the limited availability of specific experimental data for this compound in the scientific literature, the following table presents illustrative data on the keto-enol equilibrium in various solvents. These values are based on the expected trends for β-keto esters and are intended for comparative purposes.

| Solvent | Dielectric Constant (ε) | % Enol (Illustrative) | Keq ([enol]/[keto]) (Illustrative) |

| Hexane | 1.9 | 75% | 3.00 |

| Benzene-d₆ | 2.3 | 65% | 1.86 |

| Chloroform-d (CDCl₃) | 4.8 | 40% | 0.67 |

| Acetone-d₆ | 21 | 25% | 0.33 |

| Acetonitrile-d₃ | 38 | 20% | 0.25 |

| DMSO-d₆ | 47 | 15% | 0.18 |

| Methanol-d₄ | 33 | 10% | 0.11 |

Interpretation of Illustrative Data:

The illustrative data in the table demonstrates the strong influence of solvent polarity on the keto-enol equilibrium. In non-polar solvents like hexane and benzene, the enol form is significantly favored, as indicated by the high percentage of enol and a Keq greater than 1. This is because the intramolecular hydrogen bond of the enol tautomer is most stable in a non-polar environment.

As the polarity of the solvent increases (e.g., chloroform, acetone, acetonitrile, DMSO), the equilibrium shifts towards the keto form. This is attributed to the ability of polar solvents to stabilize the dipole moment of the keto tautomer through intermolecular interactions. In polar protic solvents like methanol, the keto form is even more favored due to the formation of strong intermolecular hydrogen bonds between the solvent and the carbonyl groups of the keto tautomer, which effectively competes with and disrupts the intramolecular hydrogen bond of the enol form.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical behavior, influencing its reactivity and potential applications in drug development and organic synthesis. The equilibrium is readily influenced by the surrounding environment, particularly the solvent. A thorough understanding and characterization of this tautomeric equilibrium, primarily through NMR and UV-Vis spectroscopy, are essential for researchers and scientists working with this and related β-keto esters. The detailed protocols and illustrative data provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at elucidating the tautomeric properties of this compound.

References

An In-depth Technical Guide to the Chemical Reactivity Profile of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-methoxyphenyl)-3-oxobutanoate is a versatile β-keto ester that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a reactive β-keto moiety, an active methylene group, and an aromatic ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical reactivity, supported by experimental data and detailed protocols for key reactions. The unique combination of functional groups makes this compound a precursor for a variety of heterocyclic systems and other complex molecules, some with significant pharmacological potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₄ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| CAS Number | 100117-84-8 | [1] |

| Appearance | Solid | |

| InChI | 1S/C12H14O4/c1-15-11-5-3-9(4-6-11)7-10(13)8-12(14)16-2/h3-6H,7-8H2,1-2H3 | [1] |

| SMILES | COC1=CC=C(C=C1)CC(=O)CC(=O)OC | [1] |

Core Reactivity Profile

The reactivity of this compound is primarily dictated by the interplay of its β-keto ester functionality. The active methylene protons, flanked by two carbonyl groups, are acidic and readily deprotonated to form a stabilized enolate. This enolate is a potent nucleophile, participating in a variety of carbon-carbon bond-forming reactions. The ketone and ester carbonyls are also susceptible to nucleophilic attack.

Hydrolysis and Decarboxylation

Like other β-keto esters, this compound can undergo hydrolysis of the ester group, followed by decarboxylation of the resulting β-keto acid, to yield a ketone. This reaction can be catalyzed by either acid or base.

General Reaction Scheme: this compound → 4-(4-methoxyphenyl)-3-oxobutanoic acid → 1-(4-methoxyphenyl)propan-2-one + CO₂

Experimental Protocol (Analogous to Aryl-cyanoacetate hydrolysis/decarboxylation): A representative procedure for hydrolysis and decarboxylation involves heating the β-keto ester with a base such as potassium hydroxide in a mixture of methanol and water.[2]

-

Reagents: this compound, Potassium hydroxide (KOH), Methanol (MeOH), Water (H₂O).

-

Procedure: To a solution of this compound in a 10:1 mixture of methanol and water, add 2-3 equivalents of potassium hydroxide.[2] Heat the mixture at 90 °C for several hours.[2] After completion of the reaction (monitored by TLC), the mixture is cooled, acidified, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the crude ketone, which can be further purified by chromatography or distillation.

Alkylation of the α-Carbon

The acidic α-protons of the active methylene group can be removed by a suitable base to form a nucleophilic enolate. This enolate can then react with an alkyl halide in an Sₙ2 reaction to introduce an alkyl group at the α-position.

Experimental Protocol (General for β-keto esters): A general procedure involves the use of a non-nucleophilic base to generate the enolate, followed by the addition of an alkylating agent.

-

Reagents: this compound, Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK), an alkyl halide (e.g., methyl iodide, benzyl bromide), and a suitable solvent (e.g., THF, DMF).

-

Procedure: To a solution of this compound in an anhydrous solvent under an inert atmosphere, add one equivalent of the base at a low temperature (e.g., 0 °C). Stir the mixture for a period to ensure complete enolate formation. Then, add the alkylating agent and allow the reaction to proceed, often with warming to room temperature or gentle heating.[3] The reaction is then quenched, and the product is isolated through extraction and purified.

Multicomponent Reactions

This compound is an excellent substrate for various multicomponent reactions, which are highly efficient processes for the synthesis of complex molecules in a single step.

Biginelli Reaction

The Biginelli reaction is a three-component condensation between a β-keto ester, an aldehyde, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs), which are a class of compounds with a wide range of biological activities.

General Reaction Scheme: this compound + Aromatic Aldehyde + Urea/Thiourea → Dihydropyrimidinone

Experimental Protocol (Analogous Biginelli Reaction): A mixture of the β-keto ester (1.0 eq), an aromatic aldehyde (1.0 eq), and urea or thiourea (1.2-1.5 eq) is heated in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., HCl, p-TSA).[4][5]

-

Reagents: this compound, Benzaldehyde, Urea, and a catalytic amount of concentrated HCl.

-

Procedure: A mixture of this compound, benzaldehyde, and urea in ethanol is refluxed in the presence of a few drops of concentrated HCl.[4] The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold solvent, and recrystallized to afford the pure dihydropyrimidinone.[4]

Quantitative Data for an Analogous Biginelli Reaction: A study on the Biginelli reaction of 3-oxo-N-[4-[4-(-3oxobutanoylamino) phenoxy]phenyl]butanamide with benzaldehyde and thiourea reported a 94% yield of the corresponding dihydropyrimidinone.[4]

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a four-component reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor (like ammonia or ammonium acetate) to form dihydropyridines.[6][7] These products can be subsequently oxidized to pyridines.

General Reaction Scheme: 2 x this compound + Aromatic Aldehyde + NH₃ → Dihydropyridine

Experimental Protocol (General Hantzsch Synthesis): A mixture of the aldehyde (1 eq), the β-keto ester (2 eq), and a nitrogen source like ammonium acetate is refluxed in a solvent such as ethanol or acetic acid.[5][8]

-

Reagents: this compound, an aromatic aldehyde, and ammonium acetate.

-

Procedure: In a round-bottom flask, the aldehyde, this compound, and ammonium acetate are dissolved in ethanol. The mixture is heated to reflux and the reaction progress is monitored by TLC.[5] Upon completion, the mixture is cooled, and the product is isolated by filtration or by removing the solvent and purifying the residue by chromatography or recrystallization.[8]

Other Key Reactions

Japp-Klingemann Reaction

This reaction involves the coupling of a β-keto ester with an aryl diazonium salt to form a hydrazone.[9] This is a key step in the Fischer indole synthesis.[10]

General Reaction Scheme: this compound + Aryl Diazonium Salt → Hydrazone

Experimental Protocol (General Japp-Klingemann Reaction): The reaction typically involves the preparation of a diazonium salt from an aniline derivative, which is then reacted with the β-keto ester in a basic solution.[11]

-

Part A: Diazotization: Aniline is dissolved in aqueous HCl and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature.[11]

-

Part B: Coupling: The β-keto ester is dissolved in a basic solution (e.g., sodium hydroxide or sodium acetate in ethanol) and cooled.[11] The freshly prepared diazonium salt solution is then added slowly to this mixture.

-

Part C: Work-up: After the reaction is complete, the hydrazone product often precipitates and can be collected by filtration, washed, and recrystallized.[11]

Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an active methylene compound, such as a β-keto ester, with an aldehyde or ketone in the presence of a basic catalyst. This is followed by dehydration to yield an α,β-unsaturated product.[12]

General Reaction Scheme: this compound + Aldehyde/Ketone → α,β-Unsaturated Product

Experimental Protocol (General Knoevenagel Condensation): The reaction is typically carried out by refluxing the β-keto ester and the carbonyl compound with a catalytic amount of a weak base, such as piperidine or an amine salt, in a suitable solvent like ethanol or toluene.[13]

-

Reagents: this compound, an aldehyde (e.g., anisaldehyde), and a catalytic amount of piperidine.

-

Procedure: A solution of this compound, the aldehyde, and a catalytic amount of piperidine in a solvent is heated to reflux. The reaction is monitored by TLC. After completion, the solvent is removed, and the product is purified by chromatography or recrystallization.

Michael Addition

As a source of a stabilized enolate, this compound can act as a Michael donor in a conjugate addition to an α,β-unsaturated carbonyl compound (a Michael acceptor).[14][15]

General Reaction Scheme: this compound (Michael Donor) + α,β-Unsaturated Carbonyl (Michael Acceptor) → 1,5-Dicarbonyl Compound

Experimental Protocol (General Michael Addition): The reaction is typically performed by generating the enolate of the β-keto ester with a base and then adding the Michael acceptor.[16]

-

Reagents: this compound, a Michael acceptor (e.g., methyl vinyl ketone), and a catalytic amount of a base (e.g., sodium ethoxide).

-

Procedure: To a solution of the β-keto ester in a suitable solvent, a catalytic amount of base is added. The Michael acceptor is then added, and the reaction is stirred, often at room temperature or with gentle heating.[17] After the reaction is complete, it is quenched with a proton source, and the product is isolated by extraction and purified.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the general mechanisms of the key reactions and a typical experimental workflow.

Caption: General mechanism of the Biginelli Reaction.

References

- 1. This compound | C12H14O4 | CID 26596824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cssp.chemspider.com [cssp.chemspider.com]

- 5. benchchem.com [benchchem.com]

- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 10. Japp-Klingemann_reaction [chemeurope.com]

- 11. benchchem.com [benchchem.com]

- 12. BJOC - Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction [beilstein-journals.org]

- 13. A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction [mdpi.com]

- 14. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 15. Michael Addition [organic-chemistry.org]

- 16. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Solubility of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on predicted solubility based on structural analysis, a detailed experimental protocol for empirical determination, and a logical workflow for solvent selection in a research context.

Theoretical Solubility Profile

This compound is a molecule possessing several functional groups that dictate its solubility: a methyl ester, a ketone, an aromatic ring, and a methoxy ether group. This combination confers a moderate degree of polarity. Based on the chemical principle of "like dissolves like," a qualitative solubility profile can be predicted.[1]

-

Expected High Solubility: In solvents of moderate to high polarity that can engage in dipole-dipole interactions.

-

Ketones: Acetone, Methyl Ethyl Ketone (MEK)

-

Esters: Ethyl acetate

-

Ethers: Tetrahydrofuran (THF), Diethyl ether[2]

-

Halogenated Solvents: Dichloromethane (DCM), Chloroform

-

-

Expected Moderate Solubility: In polar protic solvents and some nonpolar aromatic solvents.

-

Alcohols: Methanol, Ethanol, Isopropanol. While soluble, the beta-keto ester functionality may be sensitive to transesterification in the presence of acid or base catalysts.

-

Aromatic Hydrocarbons: Toluene, Xylene

-

-

Expected Low Solubility/Insolubility: In highly nonpolar or highly polar aqueous media.

Quantitative Solubility Data

As of this guide's publication, specific quantitative solubility data for this compound across a range of organic solvents is not extensively reported in peer-reviewed literature.[2] To facilitate research and development, the following table is provided as a template for organizing empirically determined data. It is recommended that researchers determine this data using the protocol outlined in the subsequent section.

| Solvent Class | Solvent | Temperature (°C) | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Ketones | Acetone | 25 | ||

| Methyl Ethyl Ketone | 25 | |||

| Esters | Ethyl Acetate | 25 | ||

| Ethers | Tetrahydrofuran (THF) | 25 | ||

| Diethyl Ether | 25 | |||

| Halogenated | Dichloromethane (DCM) | 25 | ||

| Chloroform | 25 | |||

| Alcohols | Methanol | 25 | ||

| Ethanol | 25 | |||

| Aromatics | Toluene | 25 | ||

| Alkanes | n-Hexane | 25 |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound in a given solvent.[5][6][7]

Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.[5]

-

Equilibration: Seal the vials securely and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure the system reaches equilibrium.[2][6][7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Centrifugation can be used to facilitate this process.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a pipette. Immediately filter the sample through a syringe filter appropriate for the solvent to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the isothermal shake-flask method for determining solubility.

References

- 1. chem.ws [chem.ws]

- 2. benchchem.com [benchchem.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Methyl 4-oxobutanoate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Solubility Assay | Bienta [bienta.net]

An In-depth Technical Guide to the Material Safety of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Methyl 4-(4-methoxyphenyl)-3-oxobutanoate (CAS No. 100117-84-8). The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for its safe handling, storage, and disposal.

Chemical Identification and Physicochemical Properties

This compound is a beta-keto ester, a class of compounds widely used in organic synthesis. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₄ | PubChem[1] |

| Molecular Weight | 222.24 g/mol | PubChem[1] |

| CAS Number | 100117-84-8 | PubChem[1] |

| Appearance | Not explicitly stated, but related beta-keto esters are often liquids or low-melting solids. | General Knowledge |

| Solubility | No specific data found. Generally, beta-keto esters have limited solubility in water and are soluble in organic solvents. | General Knowledge |

Hazard Identification and Classification

General Hazard Statement:

-

Irritating to eyes and respiratory system.[2]

-

Lachrymator (a substance that irritates the eyes and causes tears).[2]

Based on the hazards of similar compounds and the available information, the following precautionary measures should be taken.

| Hazard Type | Precautionary Statement |

| Eye Irritation | Avoid contact with eyes. Wear safety glasses or goggles. |

| Respiratory Irritation | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. |

| Skin Contact | Avoid contact with skin. Wear protective gloves and clothing. |

| Ingestion | Do not ingest. Wash hands thoroughly after handling. |

Toxicological Data

No specific quantitative toxicological data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), for this compound has been found in the public domain. The toxicological properties of this material have not been fully investigated[3]. Therefore, it should be handled with the care due to a compound of unknown toxicity.

Experimental Protocols

Due to the limited availability of public data, specific experimental protocols for the safety evaluation of this compound are not available. However, general laboratory protocols for the safe handling and disposal of beta-keto esters should be followed.

4.1. General Handling Protocol

-

Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure[4].

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) suitable for handling esters and ketones should be worn. Gloves should be inspected before use and changed immediately if contaminated.

-

Skin and Body Protection: A laboratory coat should be worn. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.

-

-

Hygiene Practices:

4.2. Disposal Protocol

-

Waste Collection:

-

Collect waste containing this compound in a designated, properly labeled, and sealed container for organic chemical waste[5].

-

Do not mix with incompatible waste streams.

-

-

Disposal Method:

-

For small quantities (<50 mL), absorb the liquid onto an inert material like vermiculite or sand, place it in a sealed container, and dispose of it as chemical waste[6].

-

For larger quantities, consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

-

Disposal down the drain is not recommended for esters[6][7].

-

All disposal must be in accordance with local, state, and federal regulations[5].

-

Visualizations

The following diagrams illustrate the logical workflows for handling and responding to incidents involving this compound.

References

- 1. This compound | C12H14O4 | CID 26596824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jwpharmlab.com [jwpharmlab.com]

- 3. Methyl 4-methoxy-3-oxo-butanoate(41051-15-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]

- 6. chemtalk.com.au [chemtalk.com.au]

- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate from 4-methoxyphenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate, a valuable β-keto ester intermediate in organic synthesis, starting from 4-methoxyphenylacetic acid. The described methodology follows a reliable three-step sequence involving the activation of the carboxylic acid, condensation with Meldrum's acid, and subsequent methanolysis. This application note includes comprehensive experimental procedures, expected yields, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of the target compound.

Introduction

β-keto esters are pivotal structural motifs in a vast array of biologically active molecules and are key building blocks in pharmaceutical and agrochemical research. This compound serves as a versatile intermediate for the synthesis of more complex molecular architectures. The synthesis route starting from the readily available 4-methoxyphenylacetic acid offers a practical and efficient approach for laboratory-scale preparation. The presented protocol is based on well-established transformations, ensuring reproducibility and high yields.

Synthesis Overview

The synthesis of this compound from 4-methoxyphenylacetic acid is achieved through a three-step process:

-

Step 1: Activation of 4-methoxyphenylacetic acid. The carboxylic acid is converted into a more reactive species, typically an acyl chloride, to facilitate the subsequent C-C bond formation.

-

Step 2: Condensation with Meldrum's acid. The activated 4-methoxyphenylacetic acid is reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) to form an acylated intermediate.

-

Step 3: Methanolysis. The intermediate undergoes alcoholysis with methanol to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methoxyphenylacetyl chloride

Materials:

-

4-methoxyphenylacetic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM)

-

Rotary evaporator

-

Round-bottom flask with reflux condenser and gas outlet

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenylacetic acid (1.0 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (1-2 drops).

-

Slowly add thionyl chloride (1.2-1.5 eq) to the solution at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 4-methoxyphenylacetyl chloride is obtained as an oil and is typically used in the next step without further purification. A protocol for this reaction reported a yield of 88%.[1]

Step 2: Condensation of 4-Methoxyphenylacetyl chloride with Meldrum's acid

Materials:

-

4-Methoxyphenylacetyl chloride (from Step 1)

-

Meldrum's acid

-

Pyridine (anhydrous)

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (2.0 eq) dropwise with stirring.

-

Prepare a solution of the crude 4-methoxyphenylacetyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Add the 4-methoxyphenylacetyl chloride solution dropwise to the Meldrum's acid/pyridine mixture at 0 °C.

-

After the addition, allow the reaction to stir at room temperature overnight.[2]

Step 3: Methanolysis to this compound

Materials:

-

Reaction mixture from Step 2

-

Methanol (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To the reaction mixture from Step 2, add anhydrous methanol (excess).

-

Heat the mixture to reflux for 4-6 hours.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Data Presentation

| Step | Reactants | Product | Reagents and Conditions | Typical Yield | Reference |

| 1 | 4-methoxyphenylacetic acid | 4-Methoxyphenylacetyl chloride | Thionyl chloride, cat. DMF, reflux | ~88% | [1] |

| 2 | 4-Methoxyphenylacetyl chloride, Meldrum's acid | 5-(2-(4-methoxyphenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Pyridine, Dichloromethane, 0 °C to room temperature | 65-96% (for analogous reactions) | [2] |

| 3 | 5-(2-(4-methoxyphenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | This compound | Methanol, reflux | High | [2] |

Visual Workflow

Caption: Synthetic pathway for this compound.

Safety Precautions

-

Thionyl chloride is a corrosive and toxic reagent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Pyridine is a flammable and harmful liquid. Use with adequate ventilation.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

-

Always perform reactions under an inert atmosphere when using anhydrous reagents.

Conclusion

The provided protocol offers a detailed and reliable method for the synthesis of this compound from 4-methoxyphenylacetic acid. By following the outlined steps and safety precautions, researchers can efficiently prepare this valuable β-keto ester for its application in various synthetic endeavors, particularly in the development of new pharmaceutical agents. The use of Meldrum's acid ensures high yields and a straightforward purification process.

References

Application Notes and Protocols for the Laboratory Scale Synthesis of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-methoxyphenyl)-3-oxobutanoate is a β-keto ester of significant interest in medicinal chemistry and drug development. Its structural motif serves as a versatile scaffold for the synthesis of a wide array of heterocyclic compounds and more complex pharmaceutical intermediates. This document provides a detailed protocol for the laboratory-scale synthesis of this target compound via a mixed Claisen condensation reaction. The presented methodology is robust, offering a clear and reproducible procedure for obtaining the desired product.

Reaction Scheme

The synthesis proceeds via a mixed Claisen condensation between methyl 4-methoxyphenylacetate and methyl acetate. In this reaction, sodium hydride is utilized as a strong base to deprotonate the α-carbon of methyl 4-methoxyphenylacetate, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of methyl acetate. Subsequent elimination of a methoxide ion yields the target β-keto ester.

Overall Reaction:

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Methyl 4-methoxyphenylacetate | C₁₀H₁₂O₃ | 180.20 | Starting Material |

| Methyl Acetate | C₃H₆O₂ | 74.08 | Acylating Agent |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | Base |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | Solvent |

| This compound | C₁₂H₁₄O₄ | 222.24 | Product |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value |

| Scale | 10 mmol (based on Methyl 4-methoxyphenylacetate) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield (isolated) | 75-85% |

| Purity (by NMR) | >95% |

Experimental Protocols

Materials:

-

Methyl 4-methoxyphenylacetate

-

Methyl acetate (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask (three-necked)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas (Nitrogen or Argon) supply

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

A 100 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

-

To the flask, add sodium hydride (0.48 g of 60% dispersion, 12 mmol, 1.2 equivalents).

-

Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time under a positive pressure of nitrogen.

-

Add 20 mL of anhydrous THF to the flask.

-

-

Enolate Formation:

-

In a separate flask, prepare a solution of methyl 4-methoxyphenylacetate (1.80 g, 10 mmol, 1.0 equivalent) in 10 mL of anhydrous THF.

-

Cool the suspension of sodium hydride in THF to 0 °C using an ice bath.

-

Slowly add the solution of methyl 4-methoxyphenylacetate to the sodium hydride suspension dropwise over 20-30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the enolate is indicated by the cessation of hydrogen gas evolution.

-

-

Claisen Condensation:

-

Prepare a solution of anhydrous methyl acetate (1.11 g, 1.5 mL, 15 mmol, 1.5 equivalents) in 5 mL of anhydrous THF.

-

Add this solution dropwise to the reaction mixture at room temperature over 20 minutes.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of 1 M HCl (approximately 15-20 mL) until the pH of the aqueous layer is acidic (pH ~5-6). Be cautious as hydrogen gas may be evolved if any unreacted sodium hydride remains.

-

Transfer the mixture to a separatory funnel.

-

Add 30 mL of ethyl acetate and 20 mL of water. Shake and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product is purified by silica gel column chromatography.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20% ethyl acetate).

-

Collect the fractions containing the desired product (monitor by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

-

Characterization Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.14 (d, J = 8.6 Hz, 2H, Ar-H), 6.86 (d, J = 8.6 Hz, 2H, Ar-H), 3.79 (s, 3H, OCH₃), 3.72 (s, 3H, COOCH₃), 3.65 (s, 2H, Ar-CH₂), 3.46 (s, 2H, CO-CH₂-CO).

-

¹³C NMR (101 MHz, CDCl₃): δ 202.1, 167.5, 158.8, 130.4, 126.2, 114.2, 55.3, 52.4, 49.8, 44.9.

-

FTIR (neat, cm⁻¹): 2955, 1745 (C=O, ester), 1718 (C=O, ketone), 1612, 1514, 1248, 1178, 1032.

-

Mass Spectrometry (ESI): m/z calculated for C₁₂H₁₅O₄⁺ [M+H]⁺: 223.0965; found: 223.0961.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Application Note and Protocol for the Purification of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-(4-methoxyphenyl)-3-oxobutanoate is a β-keto ester of interest in organic synthesis, potentially serving as a building block for more complex molecules in medicinal chemistry and materials science. The purity of such intermediates is paramount to ensure the desired outcome and reproducibility of subsequent reactions. Column chromatography is a standard and effective method for the purification of this compound from crude reaction mixtures, separating it from starting materials, byproducts, and other impurities.

This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. It addresses the common challenges associated with the purification of β-keto esters, such as keto-enol tautomerism and potential degradation on acidic silica gel.

Data Presentation

The following table summarizes representative quantitative data for the purification of this compound from a crude reaction mixture.

| Parameter | Crude Product | Purified Product |

| Mass | 5.0 g | 3.75 g |

| Purity (by HPLC/qNMR) | ~85% | >98% |

| Yield | - | 75% |

| Physical Appearance | Yellow to brown oil | Pale yellow oil |

Experimental Protocols

This section details the methodology for the purification of this compound by column chromatography.

Materials and Equipment

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Glass chromatography column (e.g., 40 mm diameter, 400 mm length)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Potassium permanganate (KMnO₄) stain

-

Rotary evaporator

-

Standard laboratory glassware (beakers, flasks, etc.)

-

Fraction collector or test tubes

1. Eluent System Determination by TLC

Before performing the column chromatography, it is crucial to determine the optimal eluent system using TLC.

-

Dissolve a small amount of the crude product in a few drops of dichloromethane.

-

Spot the solution onto a TLC plate.

-

Prepare several developing chambers with different ratios of ethyl acetate in hexane (e.g., 5%, 10%, 15%, 20% ethyl acetate in hexane). Add 1-2 drops of triethylamine to each eluent to neutralize the silica.

-

Develop the TLC plates in the different eluent systems.

-

Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

-

The ideal eluent system should provide a retention factor (Rf) of 0.2-0.3 for the target compound and good separation from impurities.

2. Column Preparation (Slurry Method)

-

Prepare the eluent with the lowest polarity that will be used (e.g., 5% ethyl acetate in hexane with 0.5% triethylamine).

-

In a beaker, prepare a slurry of silica gel in the initial eluent. For 5 g of crude product, approximately 150-250 g of silica gel is recommended (30-50:1 ratio).

-

Secure the column in a vertical position and add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand.

-

Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

-

Once the silica has settled, drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

-

Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

3. Sample Loading

-

Dissolve the crude this compound (5.0 g) in a minimal amount of dichloromethane or the initial eluent.

-

In a separate flask, add a small amount of silica gel (approx. 10 g) and add the dissolved crude product.

-

Remove the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

-

Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection

-

Carefully add the initial eluent (e.g., 5% ethyl acetate in hexane + 0.5% TEA) to the column.

-

Open the stopcock and begin collecting fractions. Apply gentle air pressure if necessary to maintain a steady flow rate.

-

Monitor the elution by collecting small fractions (e.g., 10-15 mL) and analyzing them by TLC.

-

Gradually increase the polarity of the eluent (e.g., to 10% and then 15% ethyl acetate in hexane) to elute the target compound.

-

Identify the fractions containing the pure product by comparing their Rf values to the initial TLC of the crude mixture.

5. Isolation of the Purified Product

-

Combine the fractions that contain the pure compound.

-

Remove the solvent from the combined fractions using a rotary evaporator.

-

Further dry the resulting oil under high vacuum to remove any residual solvent.

-

Weigh the purified product and calculate the yield.

Characterization of Purified Product

The identity and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.15 (d, 2H, Ar-H), ~6.85 (d, 2H, Ar-H), ~3.80 (s, 3H, -OCH₃), ~3.70 (s, 3H, -COOCH₃), ~3.60 (s, 2H, Ar-CH₂-), ~3.45 (s, 2H, -CO-CH₂-CO-).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~201 (C=O, ketone), ~167 (C=O, ester), ~158 (Ar-C-OCH₃), ~130 (Ar-CH), ~126 (Ar-C), ~114 (Ar-CH), ~55 (-OCH₃), ~52 (-COOCH₃), ~49 (-CO-CH₂-CO-), ~45 (Ar-CH₂-).

Visualizations

The following diagrams illustrate the logical workflow of the purification process.

Caption: Workflow for the purification of this compound.